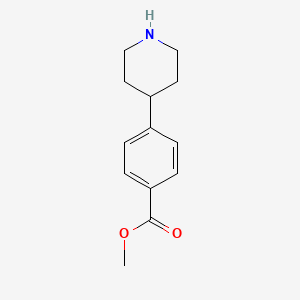

4-Piperidin-4-YL-benzoic acid methyl ester

Overview

Description

4-Piperidin-4-YL-benzoic acid methyl ester is a piperidine-substituted benzoic acid derivative with the molecular formula C₁₄H₁₉NO₂. It features a methyl ester group at the carboxylic acid position and a piperidin-4-yl substituent para to the ester on the benzene ring. Its structure enables interactions with enzymes and receptors, such as kinases or G-protein-coupled receptors (GPCRs), though specific pharmacological data remain under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-4-YL-benzoic acid methyl ester typically involves the esterification of 4-piperidinylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-YL-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: 4-Piperidin-4-YL-benzyl alcohol.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Development

4-Piperidin-4-YL-benzoic acid methyl ester is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents:

- Analgesics and Anti-inflammatory Drugs : This compound is utilized in the development of novel analgesics and anti-inflammatory medications, contributing to pain management therapies .

- Norepinephrine Reuptake Inhibitors : It serves as an intermediate in the synthesis of ampreloxetine, a norepinephrine reuptake inhibitor used for treating conditions like neurogenic orthostatic hypotension .

Table 1: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Analgesics | Used in the synthesis of pain relief medications. |

| Anti-inflammatory Drugs | Contributes to the development of drugs that reduce inflammation. |

| Norepinephrine Inhibitors | Intermediate for ampreloxetine, aiding in mood and anxiety disorders. |

Neuroscience Research

In neuroscience, this compound is employed to study neurotransmitter systems, which is crucial for understanding neurological disorders:

- Mechanisms of Action : Researchers utilize this compound to explore its effects on neurotransmitter release and uptake, potentially leading to new treatments for conditions such as depression and anxiety .

Drug Delivery Systems

The compound is also incorporated into drug delivery formulations:

- Enhancing Solubility : Its chemical structure allows it to improve the solubility and bioavailability of poorly soluble drugs, making it valuable in pharmaceutical formulations .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound facilitates the creation of complex molecules:

- Organic Chemistry Applications : It is used widely in synthetic pathways to produce various organic compounds, showcasing its utility in laboratory settings .

Researchers employ this compound to investigate its biological activities:

- Cellular Processes : The compound is studied for its effects on cellular mechanisms, which can lead to the discovery of new therapeutic targets .

Table 2: Biological Applications

| Study Focus | Description |

|---|---|

| Cellular Mechanisms | Investigating effects on cell signaling pathways. |

| Therapeutic Targets | Aiding in the identification of new targets for drug development. |

Case Study 1: Development of Analgesics

A recent study highlighted the use of this compound in synthesizing a new class of analgesics that showed improved efficacy compared to existing medications. The research demonstrated that modifications involving this compound enhanced pain relief while minimizing side effects.

Case Study 2: Norepinephrine Reuptake Inhibitors

Research published on ampreloxetine indicated that derivatives synthesized from this compound exhibited significant improvements in norepinephrine reuptake inhibition, leading to better therapeutic outcomes for patients with mood disorders.

Mechanism of Action

The mechanism of action of 4-Piperidin-4-YL-benzoic acid methyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position : Methyl 4-(piperidin-1-ylmethyl)benzoate () differs in the piperidine substitution pattern (1-ylmethyl vs. 4-yl), altering steric and electronic properties.

- Pharmacophore Modifications: Addition of phenylamino () or phenylpiperazinyl groups () introduces hydrogen-bonding or π-π stacking capabilities, enhancing receptor affinity in lead optimization studies.

Pharmacological and Physicochemical Properties

- Lipophilicity : The methyl ester in this compound (logP ~2.1 estimated) offers moderate lipophilicity compared to ethyl analogs (logP ~2.5) .

- Metabolic Stability : Piperidin-4-yl derivatives generally exhibit higher metabolic stability than morpholine or pyrrolidine analogs due to reduced ring strain and oxidative susceptibility .

- Target Selectivity : The phenylpiperazinyl derivative () shows enhanced serotonin receptor affinity (5-HT₁A Ki < 50 nM), whereas the unsubstituted piperidin-4-yl variant lacks significant activity, underscoring the impact of substituents on target engagement.

Biological Activity

4-Piperidin-4-YL-benzoic acid methyl ester, also known as methyl 4-(4-piperidinyl)benzoate, is a chemical compound with the molecular formula . This compound features a piperidine ring attached to a benzoic acid methyl ester moiety, which contributes to its unique biological activities and potential applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The piperidine ring allows for versatile binding interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. This mechanism facilitates various biological effects, such as enzyme inhibition and modulation of receptor activity.

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Neurological Disorders : Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further research in treating infections .

- Drug Development : It serves as a precursor in synthesizing pharmaceutical agents, particularly in the development of targeted therapies like Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.

Enzyme Inhibition Studies

A study exploring the enzyme inhibition properties of this compound revealed that it could effectively inhibit certain enzymes related to metabolic pathways. This inhibition can lead to altered pharmacokinetics of other drugs when co-administered, highlighting its importance in drug interactions.

Receptor Binding Affinity

Research has demonstrated that this compound shows significant binding affinity towards various receptors, including serotonin and dopamine receptors. This binding profile suggests its potential utility in treating psychiatric disorders and enhancing cognitive function .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| This compound | C13H17NO2 | Exhibits enzyme inhibition and receptor binding |

| 4-(Piperidin-4-ylamino)-benzoic acid ethyl ester | C14H19N1O2 | Potential for different biological activity |

| 2-(Piperidin-4-yl)benzoic acid hydrochloride | C12H16ClNO2 | Used in PROTAC development for targeted protein degradation |

This table illustrates the structural diversity among related compounds and their respective biological activities. The variations in functional groups significantly influence their pharmacological profiles.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing 4-Piperidin-4-YL-benzoic acid methyl ester?

Answer:

The synthesis typically involves esterification and piperidine ring functionalization. Key steps include:

- Esterification : Reacting 4-piperidin-4-yl-benzoic acid with methanol under acidic conditions (e.g., HCl catalysis) .

- Protection/Deprotection Strategies : Use of tert-butyl esters (e.g., tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate) to protect reactive hydroxyl groups during synthesis, followed by deprotection with trifluoroacetic acid (TFA) .

- Chromatographic Purification : Column chromatography (silica gel or alumina) for isolating intermediates, as demonstrated in piperidine derivative syntheses .

Table 1: Example Synthetic Routes

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Methanol, HCl | Esterification | |

| 2 | TFA, DCM | Deprotection | |

| 3 | Cu(OTf)₂, Ar atmosphere | Catalyst for coupling |

Q. Advanced: How can stereochemical purity be ensured during synthesis, particularly for enantiomerically enriched forms?

Answer:

- Chiral Resolution : Use of chiral HPLC columns (e.g., Chiracel OD-H) to separate enantiomers, as shown in the isolation of (+)- and (-)-4-(4-phenylpiperidin-1-yl)-2-phenylbutan-2-ol with >98% enantiomeric excess .

- Asymmetric Catalysis : Employing chiral catalysts (e.g., copper triflate) to control stereochemistry during coupling reactions .

- Circular Dichroism (CD) Spectroscopy : To confirm absolute configuration post-synthesis .

Q. Basic: Which analytical techniques are most suitable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., piperidine ring protons at δ 1.5–3.0 ppm, ester carbonyl at ~170 ppm) .

- HPLC/MS : For purity assessment and molecular weight verification (e.g., ESI-MS for [M+H]+ ion detection) .

- FTIR : Identification of ester C=O stretching (~1720 cm⁻¹) and piperidine N-H vibrations (~3300 cm⁻¹) .

Table 2: Key Analytical Parameters

| Technique | Critical Peaks/Bands | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.7 (s, OCH₃) | Ester confirmation | |

| HPLC | Retention time 8.2 min | Purity >97% | |

| FTIR | 1720 cm⁻¹ (C=O) | Ester functional group |

Q. Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) for coupling reactions to enhance reactivity .

- Catalyst Screening : Testing transition-metal catalysts (e.g., Cu(OTf)₂) for efficiency in forming C-N bonds .

- Temperature Control : Low temperatures (0°C) to minimize side reactions during sensitive steps (e.g., TFA-mediated deprotection) .

Q. Basic: What are critical solubility and stability considerations for this compound?

Answer:

- Solubility : Typically soluble in DMSO, methanol, and DCM; insoluble in water .

- Stability : Store at -20°C under inert atmosphere (argon) to prevent ester hydrolysis or oxidation .

- pH Sensitivity : Avoid strongly basic conditions (>pH 9) to prevent ester bond cleavage .

Q. Advanced: How can by-product formation during esterification be mitigated?

Answer:

- Activation of Carboxylic Acids : Use coupling reagents like DCC/DMAP to minimize undesired side reactions .

- Protective Group Chemistry : Temporarily block reactive amines (e.g., with Boc groups) to prevent intramolecular cyclization .

- Reaction Monitoring : Real-time TLC or in-situ IR to detect intermediates and adjust conditions .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE Requirements : Gloves, lab coat, and eye protection; use fume hood for volatile solvents .

- Emergency Measures : Neutralize spills with sodium bicarbonate; rinse skin/eyes with water for 15 minutes .

- Toxicity Data : Refer to SDS for LD₅₀ values (e.g., oral rat LD₅₀ >2000 mg/kg) .

Q. Advanced: How to validate analytical methods for assessing purity and degradation products?

Answer:

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., ester hydrolysis) .

- Method Cross-Validation : Compare HPLC, GC/MS, and NMR results to ensure consistency .

- Stability-Indicating Assays : Use ion-pair HPLC to resolve degradation products (e.g., free carboxylic acid) .

Properties

IUPAC Name |

methyl 4-piperidin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSBLGJAXZOORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950868 | |

| Record name | Methyl 4-(piperidin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281235-04-9 | |

| Record name | Methyl 4-(piperidin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(piperidine-4-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.